molecular formula C16H12OS B11100416 1-(Naphthalen-1-yl)-2-(thiophen-2-yl)ethanone

1-(Naphthalen-1-yl)-2-(thiophen-2-yl)ethanone

Cat. No.: B11100416
M. Wt: 252.3 g/mol
InChI Key: YRHOLXVKSKWPFR-UHFFFAOYSA-N
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Description

1-(Naphthalen-1-yl)-2-(thiophen-2-yl)ethanone is an organic compound that features a naphthalene ring and a thiophene ring connected by an ethanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Naphthalen-1-yl)-2-(thiophen-2-yl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where naphthalene and thiophene are reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Naphthalen-1-yl)-2-(thiophen-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on both the naphthalene and thiophene rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

1-(Naphthalen-1-yl)-2-(thiophen-2-yl)ethanone has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 1-(Naphthalen-1-yl)-2-(thiophen-2-yl)ethanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

    1-(Naphthalen-1-yl)ethanone: Lacks the thiophene ring, making it less versatile in certain applications.

    2-(Thiophen-2-yl)ethanone: Lacks the naphthalene ring, which may reduce its stability and reactivity.

    1-(Naphthalen-1-yl)-2-(furan-2-yl)ethanone: Similar structure but with a furan ring instead of thiophene, leading to different chemical properties.

Uniqueness: 1-(Naphthalen-1-yl)-2-(thiophen-2-yl)ethanone stands out due to the combination of naphthalene and thiophene rings, providing a unique set of chemical and physical properties. This combination enhances its stability, reactivity, and potential for diverse applications.

Properties

Molecular Formula

C16H12OS

Molecular Weight

252.3 g/mol

IUPAC Name

1-naphthalen-1-yl-2-thiophen-2-ylethanone

InChI

InChI=1S/C16H12OS/c17-16(11-13-7-4-10-18-13)15-9-3-6-12-5-1-2-8-14(12)15/h1-10H,11H2

InChI Key

YRHOLXVKSKWPFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)CC3=CC=CS3

Origin of Product

United States

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